(2-甲基氧杂环戊烷-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2-Methyloxetan-2-yl)methanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of (2-Methyloxetan-2-yl)methanol. For instance, methanol is used as a green and sustainable methylating agent in various chemical reactions, including the formation of C-C and C-N bonds through borrowing hydrogen methodology . Additionally, the study of rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, as well as the ionic hydrogenation of heteroaryldi(1-adamantyl)methanols, provides insights into the behavior of similar molecular structures under different conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of methanol as a C1 building block. In the Ru-catalyzed selective catalytic methylation and methylenation reaction, methanol is activated by an acridine-derived SNS-Ru pincer catalyst to perform β-C(sp3)-methylation of 2-phenylethanols, yielding methylated products . Although the synthesis of (2-Methyloxetan-2-yl)methanol is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of (2-Methyloxetan-2-yl)methanol would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the presence of isomerization processes and the influence of molecular structure on the stability of different isomers . These findings could be extrapolated to understand the conformational preferences and stability of (2-Methyloxetan-2-yl)methanol.

Chemical Reactions Analysis

The chemical reactions involving methanol as a methylating agent demonstrate the versatility of methanol in forming various bonds and linkages. The catalytic system described in the first paper is capable of performing not only methylation but also dimerization and N-methylation reactions, suggesting a wide range of possible chemical transformations for methanol-derived compounds . This could imply that (2-Methyloxetan-2-yl)methanol may also participate in diverse chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Methyloxetan-2-yl)methanol are not directly reported, the studies provide data on the properties of similar molecules. For instance, the rotation barriers and equilibrium constants for isomerization at different temperatures give insight into the thermal behavior and stability of the compounds . These properties are crucial for understanding the reactivity and potential applications of (2-Methyloxetan-2-yl)methanol.

科学研究应用

甲醇作为化学合成中的一个基元

甲醇被认为是一种用途广泛的化合物,用作更复杂的化学结构的基元。它的应用扩展到乙酸、甲基叔丁基醚、二甲醚、甲胺等的合成。这使得甲醇成为各种化学合成工艺中的关键组分,突出了它在化学工业中的重要性 (Dalena 等人,2018)。

甲醇在有机合成中

甲醇在有机合成中具有重要的应用,特别是作为氢源和 C1 合成子。它在使用 RuCl3.xH2O 等经济高效的催化剂选择性 N-甲基化胺中的作用证明了其在生产 N-甲基化产物中的效用。该应用对于通过后期官能化合成药物至关重要,展示了甲醇在药物开发和有机合成中的作用 (Sarki 等人,2021)。

甲醇在工业生物技术中

基于甲醇的生物技术利用甲基营养细菌生产单细胞蛋白和化学品。基因工程和甲基营养生物代谢的进步拓宽了甲醇在生物技术工艺中的应用。这包括使用甲醇作为替代碳源生产精细和散装化学品,展示了甲醇在可持续和经济可行的生物工艺中的潜力 (Schrader 等人,2009)。

甲醇在能量储存和转换中

甲醇用作能量载体,并参与各种氢储存和保护反应。它从 CO2 和 H2 合成的方法提供了一种减少 CO2 排放的方法,使甲醇成为可持续能源解决方案中的关键参与者。直接甲醇燃料电池 (DMFC) 就是这样一个有前途的应用,其中利用了甲醇在能量转换和储存中的作用 (Dalena 等人,2018)。

属性

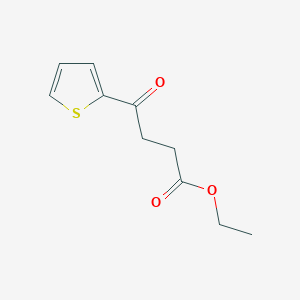

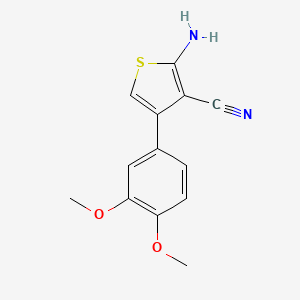

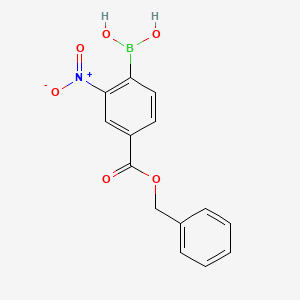

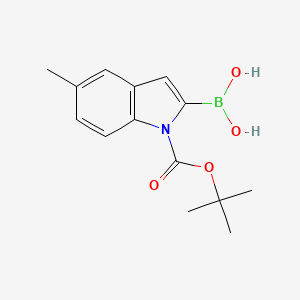

IUPAC Name |

(2-methyloxetan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBMPDSSWZEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397841 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61266-71-5 |

Source

|

| Record name | (2-methyloxetan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)